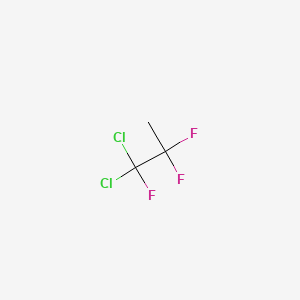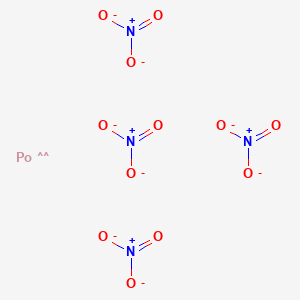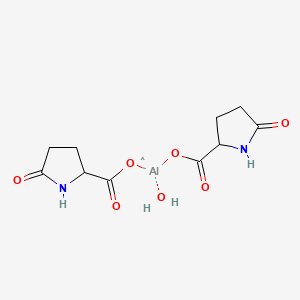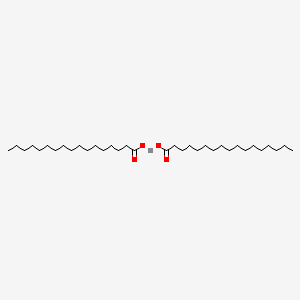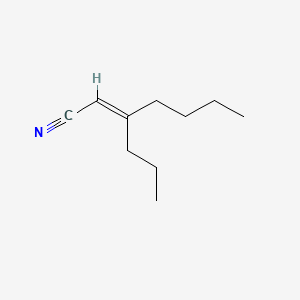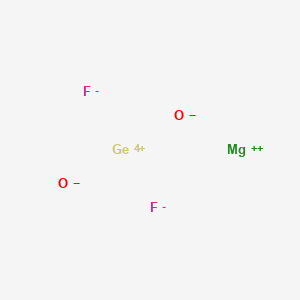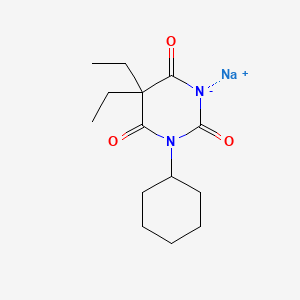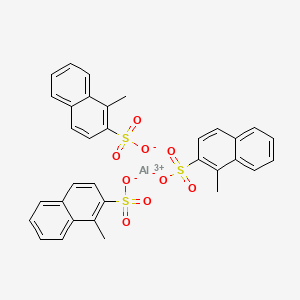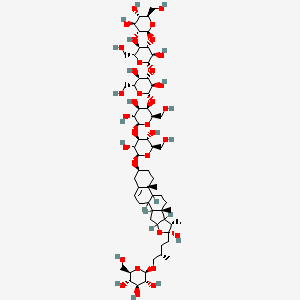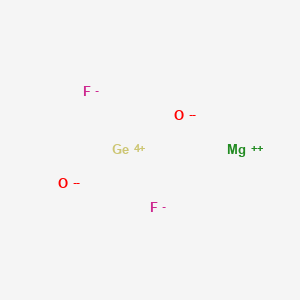
1-(2-Isocyanatoethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to an ethyl chain, which is further connected to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isocyanatoethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of 2-(1-naphthyl)ethanol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the isocyanate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process would include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanatoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-(2-Isocyanatoethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in bioconjugation techniques.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism by which 1-(2-Isocyanatoethyl)naphthalene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
2-(1-Isocyanatoethyl)naphthalene: Similar structure but with the isocyanate group attached at a different position on the naphthalene ring.
1-(1-Isocyanatoethyl)naphthalene: Another isomer with the isocyanate group attached to a different carbon atom on the ethyl chain.
Uniqueness
1-(2-Isocyanatoethyl)naphthalene is unique due to its specific structural configuration, which influences its reactivity and the types of products it can form. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Properties
CAS No. |
93841-18-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(2-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c15-10-14-9-8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-9H2 |
InChI Key |
PUZZJOQLEUZSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


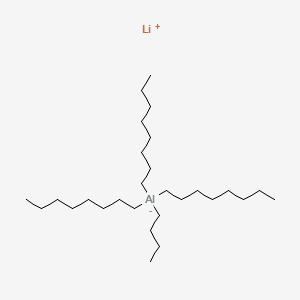
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
